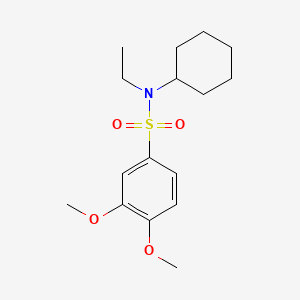

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide: is an organic compound with the molecular formula C16H25NO4S and a molecular weight of 327.44 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and an N-cyclohexyl-N-ethyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzenesulfonyl chloride and N-cyclohexyl-N-ethylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Procedure: The N-cyclohexyl-N-ethylamine is added dropwise to a solution of 3,4-dimethoxybenzenesulfonyl chloride in the solvent, with continuous stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic reaction.

Workup: After the reaction is complete, the mixture is washed with water and the organic layer is separated. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Handling of large quantities of starting materials and solvents.

Automated Systems: Use of automated systems for precise control of reaction conditions.

Purification: Large-scale purification techniques such as distillation, crystallization, and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways: It may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways.

Effects: The interaction leads to the modulation of biochemical processes, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide can be compared with other sulfonamide derivatives:

N-cyclohexyl-N-methyl-3,4-dimethoxybenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide: Similar structure but with only one methoxy group.

N-cyclohexyl-N-ethyl-3,5-dimethoxybenzenesulfonamide: Similar structure but with methoxy groups at the 3 and 5 positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamide derivatives.

Biologische Aktivität

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with cyclohexylamine and ethylamine. The resulting compound can be characterized by various spectroscopic methods, including NMR and mass spectrometry.

Biological Activity

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties by modulating the Nrf2-Keap1 pathway. This pathway is crucial for cellular defense against oxidative stress. Increased levels of reactive oxidants can lead to the modification of specific sensor cysteine residues on Keap1, which prevents the polyubiquitination of Nrf2 and allows its accumulation in the nucleus, where it activates cytoprotective genes .

2. Inhibition of HIF-1 Signaling

Another significant biological activity associated with this compound is its potential to inhibit hypoxia-inducible factor 1 (HIF-1) signaling pathways. HIF-1 is a transcription factor that regulates genes involved in angiogenesis and metabolism under low oxygen conditions. In studies, related compounds have shown IC50 values indicating effective inhibition of HIF-1-mediated transcription in human glioma cell lines .

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Protein Interactions: The compound may interfere with protein-protein interactions critical for the function of transcription factors like Nrf2 and HIF-1.

- Regulation of Gene Expression: By inhibiting key signaling pathways, this compound can alter the expression levels of various genes involved in oxidative stress response and tumorigenesis.

Case Studies

Several studies have investigated the biological effects of similar sulfonamide compounds:

Case Study 1: Antioxidant Activity

A study demonstrated that a related sulfonamide compound significantly reduced oxidative stress markers in animal models. The treatment led to decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, suggesting a protective effect against oxidative damage .

Case Study 2: Cancer Research

In another study focused on cancer therapy, compounds with structural similarities to this compound were evaluated for their ability to inhibit tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to controls, attributed to the inhibition of HIF-1 activity and subsequent downregulation of angiogenic factors such as VEGF .

Data Tables

The following table summarizes key findings related to the biological activity of sulfonamide compounds:

Eigenschaften

IUPAC Name |

N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-4-17(13-8-6-5-7-9-13)22(18,19)14-10-11-15(20-2)16(12-14)21-3/h10-13H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHOZAXLIFAWOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.